(5Z)-3-ethyl-5-[(4-methoxynaphthalen-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-ethyl-5-[(4-methoxynaphthalen-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring fused with a naphthalene moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-ethyl-5-[(4-methoxynaphthalen-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-methoxynaphthaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions . The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-ethyl-5-[(4-methoxynaphthalen-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(5Z)-3-ethyl-5-[(4-methoxynaphthalen-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Its potential biological activities, including anticancer properties, are being explored for therapeutic applications.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (5Z)-3-ethyl-5-[(4-methoxynaphthalen-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one exerts its effects involves its interaction with molecular targets such as tubulin. By binding to the colchicine site of tubulin, it inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is crucial for its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one
- (5Z)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
- (5Z)-5-[(5-ethylfuran-2-yl)methylidene]-2-[(S)-(4-fluorophenyl)-(2H-tetrazol-5-yl)methyl]amino]-1,3-thiazol-4-one
Uniqueness
What sets (5Z)-3-ethyl-5-[(4-methoxynaphthalen-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. Its ability to inhibit tubulin polymerization with high specificity makes it a promising candidate for further research and development in anticancer therapies.
Properties
Molecular Formula |
C17H15NO2S2 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[(4-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H15NO2S2/c1-3-18-16(19)15(22-17(18)21)10-11-8-9-14(20-2)13-7-5-4-6-12(11)13/h4-10H,3H2,1-2H3/b15-10- |
InChI Key |
RJWGEPNCLMQGOF-GDNBJRDFSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=C(C3=CC=CC=C23)OC)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C3=CC=CC=C23)OC)SC1=S |
Origin of Product |
United States |
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